![molecular formula C17H20N4O2S B6506408 8-tert-butyl-6-oxo-N-(pyridin-4-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421465-50-0](/img/structure/B6506408.png)
8-tert-butyl-6-oxo-N-(pyridin-4-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
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Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Development
This compound’s unique structure offers potential as a scaffold for novel drug candidates. Researchers can modify its functional groups to create derivatives with improved pharmacological properties. For instance, the pyrimidothiazine core could serve as a starting point for designing new antiviral, antibacterial, or anticancer agents. By systematically altering substituents, scientists can optimize drug-like properties such as solubility, bioavailability, and target specificity .
Antitumor Activity
Investigations into the antitumor effects of this compound are warranted. Its tert-butyl group and pyridine moiety may interact with cellular targets involved in cancer pathways. Researchers could explore its potential as a chemotherapeutic agent or as part of combination therapies. Preclinical studies evaluating its efficacy against specific tumor types would be valuable .
Immunomodulation
Given the increasing interest in immunotherapy, compounds that modulate the immune system are crucial. Researchers might investigate whether this pyrimidothiazine derivative affects immune responses. It could enhance or suppress immune cells, making it relevant for conditions like autoimmune diseases or cancer immunotherapy .
Neuropharmacology
The pyridine ring in this compound suggests possible interactions with neuronal receptors. Researchers could explore its effects on neurotransmitter systems, ion channels, or neuroinflammation. Insights gained from studying its neuropharmacological properties could lead to the development of novel treatments for neurological disorders .
Chemical Biology and Enzyme Inhibition
The tert-butyl group and pyrimidothiazine core might interact with enzymes. Investigating its inhibitory activity against specific enzymes (e.g., kinases, proteases) could reveal its potential as a tool compound for chemical biology studies. Understanding its mechanism of action could guide drug discovery efforts .
Materials Science and Organic Electronics
Beyond medicinal applications, this compound’s unique structure could find use in materials science. Researchers might explore its properties as a building block for organic semiconductors, sensors, or light-emitting materials. Its electron-rich and electron-poor regions could influence charge transport and optoelectronic behavior .
Mechanism of Action
Target of Action
The primary target of this compound is the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as a highly selective reversible inhibitor of CDK4 and CDK6 . By inhibiting these kinases, it prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression from the G1 phase to the S phase . This results in the arrest of cell division and proliferation .
Biochemical Pathways
The inhibition of CDK4/6 affects the cell cycle regulation pathway . The downstream effects include the prevention of retinoblastoma protein phosphorylation, leading to cell cycle arrest at the G1 phase . This can result in the suppression of tumor growth in cancers that are dependent on CDK4/6 for proliferation .
Result of Action
The molecular effect of this compound’s action is the inhibition of CDK4/6 activity , leading to the prevention of retinoblastoma protein phosphorylation . On a cellular level, this results in the arrest of the cell cycle at the G1 phase , thereby inhibiting cell division and proliferation .
properties
IUPAC Name |
8-tert-butyl-6-oxo-N-pyridin-4-yl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-17(2,3)13-8-14(22)21-9-11(10-24-16(21)20-13)15(23)19-12-4-6-18-7-5-12/h4-8,11H,9-10H2,1-3H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAVFPLTQIPZDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N2CC(CSC2=N1)C(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-tert-butyl-6-oxo-N-(pyridin-4-yl)-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
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